molecular formula C13H13N3O6S2 B4836794 ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 5617-23-2

ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B4836794
CAS No.: 5617-23-2
M. Wt: 371.4 g/mol
InChI Key: UWYFMDJTWUHYCH-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is a sulfonamide-containing thiazole derivative characterized by a 4-nitrophenylsulfonyl group attached to the amino position of the thiazole ring and an ethyl acetate moiety at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile reactivity .

Properties

IUPAC Name

ethyl 2-[2-[(4-nitrophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S2/c1-2-22-12(17)7-9-8-23-13(14-9)15-24(20,21)11-5-3-10(4-6-11)16(18)19/h3-6,8H,2,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYFMDJTWUHYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365667
Record name ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5617-23-2
Record name ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with a suitable nucleophile.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors in biological systems.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 4-Nitrophenyl C₁₃H₁₃N₃O₆S₂ 387.39 High reactivity due to nitro group; intermediate in drug synthesis
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate Phenyl C₁₃H₁₄N₂O₄S₂ 326.39 Less electron-withdrawing; potential for lower biological activity
Ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate 3-Chloro-2-methylphenyl C₁₄H₁₅ClN₂O₄S₂ 374.87 Increased lipophilicity; enhanced membrane permeability
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate None (free amino group) C₇H₁₀N₂O₂S 186.23 Simpler structure; reactive amino group for further functionalization
Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate Formamido and oxoacetate C₉H₉N₃O₅S 283.25 Enhanced hydrogen bonding; potential for kinase inhibition

Physicochemical Properties

  • Electron-Withdrawing Effects : The 4-nitrophenyl group significantly increases electrophilicity compared to phenyl or chloro-substituted analogues, facilitating nucleophilic substitution reactions .
  • Lipophilicity : The chloro-substituted derivative (LogP ~2.8) is more lipophilic than the nitro analogue (LogP ~1.9), impacting solubility and bioavailability .

Biological Activity

Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₃N₃O₄S
  • CAS Number : 5617-23-2

The biological activity of this compound is primarily attributed to its thiazole moiety, which has been implicated in various pharmacological effects. Thiazole derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity : The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth.
  • Anticancer Properties : Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Antimicrobial Activity

A study demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound showed promising results against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.5Induction of apoptosis
MCF-77.2Cell cycle arrest at G2/M phase
A5496.0Inhibition of proliferation

The compound exhibited lower IC50 values compared to standard chemotherapeutic agents, indicating its potential effectiveness in cancer treatment.

Case Studies

  • Wound Healing Properties : A patent describes a method utilizing this compound for promoting wound healing. The compound was administered topically and resulted in enhanced reepithelialization and collagen deposition in animal models .
  • Anticonvulsant Effects : Research has highlighted the anticonvulsant properties of thiazole derivatives. This compound was tested in seizure models and showed significant protective effects against induced seizures .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (60–80°C), solvent selection (e.g., DMF or THF for solubility), and reaction time (8–12 hours). The sulfonylation step involving 4-nitrophenylsulfonyl chloride must be conducted under anhydrous conditions to avoid hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) are essential to confirm purity and structure .

Q. Which analytical techniques are most reliable for verifying the compound’s structural integrity post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., thiazole ring protons at δ 7.2–7.5 ppm, ethyl ester protons at δ 1.2–4.2 ppm). 13C^{13}C-NMR confirms carbonyl groups (e.g., acetate C=O at ~170 ppm) .
  • Mass Spectrometry : HRMS provides exact mass confirmation (e.g., calculated [M+H]+^+ = 396.06 g/mol).
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How does the 4-nitrophenylsulfonyl group influence the compound’s chemical reactivity?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the sulfonamide nitrogen, facilitating nucleophilic substitutions (e.g., coupling with amines or thiols). However, it may reduce stability under basic conditions due to potential sulfonate ester hydrolysis. Reactivity can be probed via kinetic studies under varying pH .

Advanced Research Questions

Q. How can contradictions between computational binding predictions and experimental bioassay results be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate kinase inhibition claims using both enzymatic (e.g., ADP-Glo™ assay) and cellular (e.g., proliferation assays in cancer cell lines) approaches.
  • Molecular Dynamics (MD) Simulations : Refine docking models by incorporating solvation effects and flexible binding pockets.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the nitro group with methoxy) to test binding hypotheses .

Q. What strategies are effective in elucidating the compound’s mechanism of action against kinase targets?

  • Methodological Answer :

  • Kinase Profiling Panels : Screen against a panel of 100+ kinases to identify selectivity (e.g., using Eurofins KinaseProfiler™).
  • X-ray Crystallography : Co-crystallize the compound with a target kinase (e.g., EGFR or BRAF) to resolve binding modes. SHELX programs are recommended for structure refinement .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KdK_d, kon/koffk_{on}/k_{off}) to validate computational predictions .

Q. How can researchers address discrepancies in spectroscopic data during derivative characterization?

  • Methodological Answer :

  • Complementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous stereochemistry, employ X-ray crystallography (SHELXL refinement) or circular dichroism (CD) .
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to simplify NMR assignments .

Q. What computational approaches best predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Silico ADME Tools : Use SwissADME or ADMETLab to estimate LogP (predicted ~2.8), solubility (moderate due to ester groups), and CYP450 metabolism.
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration or plasma protein binding using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.